molecular formula C9H13NO6S B1390604 Methanesulfonic acid amino 4-methoxybenzoate CAS No. 872851-29-1

Methanesulfonic acid amino 4-methoxybenzoate

Cat. No.: B1390604
CAS No.: 872851-29-1
M. Wt: 263.27 g/mol
InChI Key: BRAGXFVVHCGEEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Methanesulfonic acid amino 4-methoxybenzoate is 1S/C8H9NO3.CH4O3S/c1-11-7-4-2-6 (3-5-7)8 (10)12-9;1-5 (2,3)4/h2-5H,9H2,1H3;1H3, (H,2,3,4) . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Synthesis Processes

  • Synthesis of Intermediate Compounds : Methanesulfonic acid is used in the synthesis of various intermediate compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, synthesized from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).
  • Multi-step Compound Production : It is used in producing compounds like methanesulfon-m-anisidide, 4'-(9-acridinylamino)-, acetate (VII) through a multi-step process starting from 4-butyrylamino-3-methoxy-nitrobenzene (I. Devarenne, H. Mabed, A. Caminada, 2008).

Catalysis and Chemical Reactions

Polymer and Material Science

  • Polymer Synthesis and Stability : Methanesulfonic acid is involved in synthesizing high molecular weight polybenzoxazoles and assessing their hydrolytic stability in aqueous methanesulfonic acid solutions (Y. Kim, B. Einsla, C. Tchatchoua, J. Mcgrath, 2005).
  • Green Polymer Electrolyte Membranes : It is used in doping chitosan membranes to improve proton conductivity and solvent stability, offering a cost-effective and eco-friendly alternative for fuel cell applications (V. Vijayalekshmi, D. Khastgir, 2017).

Analytical Chemistry

Safety and Hazards

Methanesulfonic acid amino 4-methoxybenzoate is classified as an irritant . The safety data sheet indicates that it may be harmful if swallowed or in contact with skin, and it may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

amino 4-methoxybenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.CH4O3S/c1-11-7-4-2-6(3-5-7)8(10)12-9;1-5(2,3)4/h2-5H,9H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAGXFVVHCGEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872851-29-1
Record name methanesulfonic acid amino 4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonic acid amino 4-methoxybenzoate
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Methanesulfonic acid amino 4-methoxybenzoate
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Methanesulfonic acid amino 4-methoxybenzoate
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Methanesulfonic acid amino 4-methoxybenzoate
Reactant of Route 5
Methanesulfonic acid amino 4-methoxybenzoate
Reactant of Route 6
Methanesulfonic acid amino 4-methoxybenzoate

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